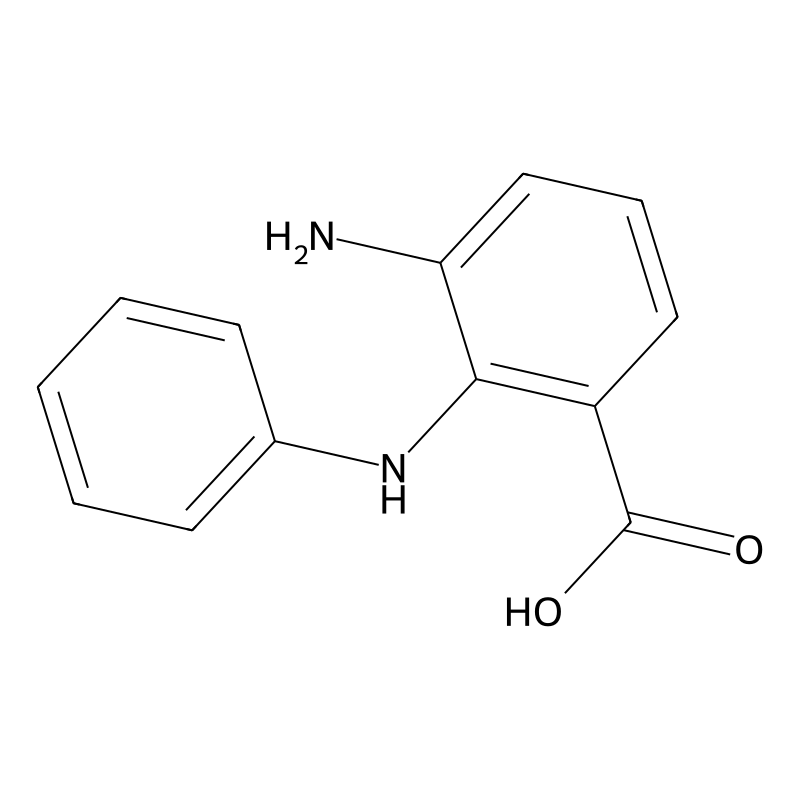3-Amino-2-(phenylamino)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
The presence of both amino and carboxylic acid groups suggests potential utility as a building block in organic synthesis for the creation of more complex molecules. Carboxylic acids and amines are functional groups that can undergo various reactions, making them valuable in organic chemistry .
Medicinal Chemistry
The combination of aromatic rings and amine functionalities is a common feature in many biologically active molecules. Research into similar compounds has led to the development of pharmaceuticals . 3-Amino-2-(phenylamino)benzoic acid could be a starting point for the design and synthesis of novel drugs.
Material Science
Aromatic carboxylic acids can be used as precursors for the development of new materials with interesting properties. For instance, some aromatic carboxylic acids are used in the production of polymers . Further research is needed to determine if 3-Amino-2-(phenylamino)benzoic acid has potential applications in material science.
3-Amino-2-(phenylamino)benzoic acid is an organic compound with the molecular formula . It features a benzene ring substituted with an amino group and a phenylamino group, making it a derivative of benzoic acid. This compound is known for its potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents. Its structure contributes to its biological activity, influencing how it interacts with various biological systems.
- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to act as an acid, while the amino groups can accept protons, functioning as bases.
- Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, particularly when reacting with electrophiles.
- Condensation Reactions: It can form amides or other derivatives through condensation with various reagents.
These reactions are influenced by the presence of the aromatic system, which stabilizes certain intermediates.
Research indicates that 3-Amino-2-(phenylamino)benzoic acid exhibits significant anti-inflammatory and analgesic properties. In studies involving animal models, it has demonstrated effectiveness in reducing inflammation and pain, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases . Additionally, its structural characteristics may allow for interactions with various biological targets, enhancing its efficacy.
Several methods exist for synthesizing 3-Amino-2-(phenylamino)benzoic acid:
- Direct Amination: Starting from 2-(phenylamino)benzoic acid, amination can be performed using ammonia or amine derivatives under controlled conditions.
- Reduction Reactions: The nitro or other functional groups on related compounds can be reduced to form the desired amine structure.
- Coupling Reactions: Utilizing coupling agents to link phenylamine to benzoic acid derivatives can yield this compound effectively.
The choice of synthesis method often depends on the availability of starting materials and desired purity levels.
3-Amino-2-(phenylamino)benzoic acid finds applications primarily in:
- Pharmaceutical Development: Its anti-inflammatory and analgesic properties make it a candidate for drug formulation.
- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
- Biochemical Studies: Used in research to explore interactions within biological systems due to its unique chemical structure.
Studies have shown that 3-Amino-2-(phenylamino)benzoic acid interacts with various biological targets, including enzymes and receptors involved in inflammatory pathways. These interactions are crucial for understanding its mechanism of action and potential side effects when used therapeutically.
Furthermore, research into structure-activity relationships has provided insights into how modifications of the compound can enhance or diminish its biological activity .
Several compounds share structural similarities with 3-Amino-2-(phenylamino)benzoic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 3-Nitro-2-(phenylamino)benzoic acid | Exhibits different reactivity due to nitro group | |
| 4-Amino-2-(phenylamino)benzoic acid | Similar anti-inflammatory properties but different position of amino group | |
| 5-Amino-2-(phenylamino)benzoic acid | Variations in biological activity due to structural differences |
The uniqueness of 3-Amino-2-(phenylamino)benzoic acid lies in its specific arrangement of functional groups, which influences its solubility, reactivity, and interaction with biological targets compared to similar compounds. This distinct structural configuration contributes to its potential effectiveness as a therapeutic agent.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








